Product packaging for 1,1-DIMETHYLSILA-11-CROWN-4(Cat. No.:CAS No. 18339-94-1)

1,1-DIMETHYLSILA-11-CROWN-4

Cat. No.: B103635
CAS No.: 18339-94-1
M. Wt: 206.31 g/mol
InChI Key: UXWKDYXFUUBISW-UHFFFAOYSA-N
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Description

Contextualization within Macrocyclic Chemistry

Macrocyclic chemistry involves the study of large, cyclic molecules, a field that gained immense traction with Charles Pedersen's discovery of crown ethers in the 1960s. muk.ac.irchemsrc.com These molecules are renowned for their ability to selectively bind cations, a property dictated by the size of their central cavity. muk.ac.ir Silacrown ethers are a direct evolution of this concept, belonging to the broader class of macrocycles. koreascience.kr They are structural analogues of traditional crown ethers, with the key distinction being the substitution of one of the ethylene (B1197577) (-CH₂CH₂-) units in the polyether ring with a silyl (B83357) group (-SiR₂-). koreascience.krgelest.com This substitution introduces significant changes to the molecule's geometry and electronic properties, thereby influencing its complexation behavior and reactivity. The longer Si-O bonds compared to C-O bonds result in a slightly different macrocyclic circumference, which can alter cation selectivity compared to their all-carbon crown ether counterparts. gelest.com

Overview of Silacrown Ethers as a Class of Macrocycles

Silacrown ethers are macrocyclic polyethers that incorporate a silicon atom into the ring structure. Their general formula is R¹R²Si(OCH₂CH₂)nO. koreascience.kr The synthesis of these compounds is typically achieved through a transesterification reaction between a dialkoxysilane and a polyethylene (B3416737) glycol in the presence of a catalyst, with conditions optimized to favor cyclization over polymerization. koreascience.krgelest.com This synthetic route allows for the convenient introduction of various organic groups (R¹ and R²) onto the silicon atom, which can be used to modify the solubility and reactivity of the resulting silacrown ether. gelest.com

Generally, silacrowns are characterized as colorless and odorless liquids with moderate viscosity. gelest.com A defining feature of this class of macrocycles is their ionophoric character, meaning they can transport ions across hydrophobic barriers. This property has led to their investigation as phase-transfer catalysts, where they enhance the rate of reaction by solubilizing an anionic reactant in an organic phase. koreascience.krgelest.com Furthermore, their selective cation binding has made them valuable components in the development of ion-selective electrodes (ISEs) for detecting specific metal ions. koreascience.kr

Research Significance of 1,1-DIMETHYLSILA-11-CROWN-4 and Analogues

This compound, with the chemical formula C₈H₁₈O₄Si, is a specific member of the silacrown ether family. codchem.commatrix-fine-chemicals.com As an analogue of the well-known 12-crown-4 (B1663920), its research significance lies in the comparative study of how the introduction of a dimethylsilyl group in place of an ethylene bridge impacts the fundamental properties of a small crown ether.

Physical and Chemical Properties: Basic physical and chemical data for this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical studies.

PropertyValue
CAS Number 18339-94-1
Molecular Formula C₈H₁₈O₄Si
Molecular Weight 206.31 g/mol
Boiling Point 96 °C at 9 mmHg
Density 1.07 g/mL
Refractive Index 1.4487 @ 20°C
The data in this table was sourced from multiple references. codchem.comgelest.com

Complexation Studies and Ion Selectivity: The primary research interest in crown ethers and their analogues is their ability to form complexes with metal cations. The selectivity of this complexation is largely governed by the "size-fit" concept, where the cation that best fits the macrocycle's cavity forms the most stable complex. muk.ac.ir While specific, detailed thermodynamic studies on the complexation of this compound are not extensively documented in readily available literature, its structure as an analogue of 12-crown-4 provides a basis for predicted behavior. 12-crown-4 is known for its selectivity towards the lithium ion (Li⁺) due to the complementary sizes of the cation and the ether's cavity. nankai.edu.cn The replacement of a -CH₂CH₂- unit with a -Si(CH₃)₂- unit in this compound alters the ring's conformation and cavity size, which is expected to modify this selectivity. Research has indicated the formation of a silver complex, [Ag(this compound)][BF₄], demonstrating its capability as a ligand in coordination chemistry. bath.ac.uk

The broader research into silacrown analogues, such as dimethylsila-17-crown-6, has shown their successful application as ionophores in ion-selective electrodes, particularly demonstrating a high selectivity for potassium ions (K⁺). academie-sciences.fr These findings underscore the research potential of the entire silacrown class, including this compound, as tunable molecules for specific ion recognition applications. The ability to modify the substituents on the silicon atom further adds to their versatility as functional macrocycles. gelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O4Si B103635 1,1-DIMETHYLSILA-11-CROWN-4 CAS No. 18339-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source PubChem
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InChI

InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKDYXFUUBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939714
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18339-94-1
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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Record name 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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Structural Elucidation and Conformational Analysis of Silacrown Architectures

Spectroscopic and Diffraction Methodologies for Investigating Silacrown Structure

A combination of spectroscopic and diffraction techniques is employed to provide a comprehensive understanding of the molecular structure of silacrowns like 1,1-dimethylsila-11-crown-4. researchgate.net These methods offer complementary information regarding atomic connectivity, bond characteristics, and spatial arrangement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for characterizing the structure of silacrowns in solution. organicchemistrydata.org

¹H and ¹³C NMR spectra confirm the presence of the organic ethylene (B1197577) glycol units and the methyl groups attached to the silicon atom. researchgate.netchemistrysteps.com The chemical shifts of the protons and carbons in the -OCH₂CH₂O- segments provide insight into their chemical environment within the macrocycle. uzh.chlibretexts.org

²⁹Si NMR spectroscopy is particularly diagnostic for silacrowns, providing direct information about the silicon nucleus. The chemical shift of the ²⁹Si signal is sensitive to the coordination environment of the silicon atom and can indicate complex formation. mdpi.com For instance, a downfield shift in the ²⁹Si NMR spectrum is observed upon complexation with cations, reflecting changes in the electronic environment around the silicon atom. mdpi.comrsc.org

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. researchgate.netresearchgate.net The spectra of silacrowns are characterized by strong absorption bands corresponding to the Si-O-C and C-O-C ether linkages. The asymmetric stretching vibration of the Si-O bond is a notable feature. taylorandfrancis.com

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the silacrown and to confirm its elemental composition. google.com Fragmentation patterns can also provide structural clues. google.com

Conformational Dynamics and Ring Flexibility in Silacrown Ethers

Unlike their more rigid all-carbon crown ether counterparts, silacrown ethers exhibit significant conformational dynamics and ring flexibility. core.ac.uk This increased flexibility is a direct consequence of the introduction of the silicon atom into the macrocyclic backbone.

The larger size of the silicon atom and the distinct geometry of the Si-O-C linkage contribute to a lower barrier for conformational changes. nih.gov The ring can readily adopt various conformations in solution, and the most stable conformation may differ from that observed in the solid-state crystal structure. researchgate.net Theoretical calculations, such as force field and Density Functional Theory (DFT) methods, are often used to explore the potential energy surface and identify low-energy conformers. rsc.orgresearchgate.net

This inherent flexibility allows the silacrown macrocycle to better adapt its cavity size and the orientation of its donor oxygen atoms to encapsulate guest cations of varying sizes. This adaptability is a key feature influencing their properties as ionophores. The dynamic nature of the ring is often studied using variable-temperature NMR experiments, which can reveal information about the energy barriers between different conformational states. rsc.orgnih.gov

Influence of Silicon Substitution on Macrocyclic Conformation

The substitution of a methylene (B1212753) group (-CH₂-) with a dimethylsilyl group (-Si(CH₃)₂-) in a crown ether framework induces significant changes in the macrocycle's conformation. These changes are primarily driven by differences in bond lengths and bond angles between carbon-based and silicon-based systems.

The Si-O bond is inherently longer than the C-O bond, and the bond angles around the silicon and oxygen atoms are more flexible and wider than in organic ethers. researchgate.netwikipedia.org Specifically, the Si-O-C bond angle is typically larger than the C-O-C angle. wikipedia.org This geometric distinction forces the silacrown macrocycle into a different and often more flexible three-dimensional shape than its carbon analogue. core.ac.uk

For example, X-ray diffraction studies have shown that the introduction of Si-O-Si or Si-O-C linkages leads to wider angles within the ring structure compared to the C-O-C angles of conventional crown ethers. rsc.orgmdpi.com This increased angular flexibility allows the ring to pucker and fold in ways not accessible to all-carbon macrocycles, influencing its packing in the solid state and its complexation behavior in solution. nih.govrsc.org

Table 1: Comparison of Typical Bond Parameters in Ethers and Silaethers
ParameterCarbon-based Ether (C-O-C)Silaether (Si-O-C / Si-O-Si)Reference
C-O Bond Length~1.43 ÅN/A researchgate.net
Si-O Bond LengthN/A~1.62 Å researchgate.net
C-O-C Bond Angle~112° (in dimethyl ether)N/A researchgate.net
Si-O-Si Bond AngleN/A~150-157° (in disiloxanes) researchgate.net

Analysis of Si-O Bond Characteristics in Silacrown Systems

The silicon-oxygen (Si-O) bond is the cornerstone of silacrown chemistry, and its unique characteristics dictate many of the molecule's properties. fiveable.me The Si-O bond is significantly different from the carbon-oxygen (C-O) bond found in traditional crown ethers.

Bond Polarity and Ionic Character : The electronegativity difference between silicon (1.90 on the Pauling scale) and oxygen (3.44) is 1.54, which is substantially larger than the difference between carbon (2.55) and oxygen (0.89). wikipedia.org This large difference imparts a significant degree of polarity and partial ionic character (estimated at 40-50%) to the Si-O bond. researchgate.netwikipedia.org

Bond Strength and Length : The Si-O single bond is stronger (~452 kJ/mol) and longer (~1.62 Å) than a C-O single bond (~358 kJ/mol and ~1.43 Å, respectively). researchgate.netwikipedia.orglibretexts.org The enhanced strength contributes to the thermal stability of the siloxane linkage. taylorandfrancis.com

Partial Double-Bond Character : The Si-O bond is shorter than predicted by the sum of covalent radii, suggesting a degree of π-bonding or double-bond character. researchgate.netlibretexts.org This is often explained by a model of negative hyperconjugation, which involves the donation of electron density from the oxygen p-orbitals into the empty σ* (antibonding) orbitals of the adjacent Si-C bonds. rsc.orgmdpi.com This interaction strengthens the Si-O bond but also reduces the Lewis basicity of the oxygen atom compared to the oxygen in a C-O bond, which can influence cation binding affinity. researchgate.netmdpi.com

Table 2: Comparative Properties of C-O and Si-O Bonds
PropertyC-O BondSi-O BondReference
Electronegativity Difference0.891.54 wikipedia.org
Bond Energy (kJ/mol)~358 - 360~452 researchgate.netwikipedia.orglibretexts.org
Bond Length (Å)~1.43~1.62 researchgate.netwikipedia.org
Ionic CharacterLess PolarMore Polar (~40-50%) researchgate.net

Coordination Chemistry and Ion Recognition by Silacrown Ethers

Fundamental Principles of Ionophore-Cation Interactions in Silacrown Systems

The interaction between an ionophore, such as a silacrown ether, and a cation is primarily governed by electrostatic forces. wikipedia.org The oxygen atoms within the ether linkages of the silacrown ring are electronegative, creating a polar cavity that can attract and bind positively charged cations. semanticscholar.org The silicon atom, being less electronegative than oxygen, can influence the electron density distribution within the ring and thereby modulate the binding affinity.

The process of complexation involves the cation shedding its solvation shell and entering the cavity of the silacrown ether. nih.gov The stability of the resulting complex is a delicate balance between the energy gained from the cation-ionophore interaction and the energy required for cation desolvation. nih.gov The nature of the solvent plays a crucial role in this process; in polar solvents, the competition for the cation between the solvent molecules and the ionophore is more intense.

The introduction of a dimethylsilyl group [(CH₃)₂Si] in place of an ethylene (B1197577) unit [–CH₂–CH₂–] in the crown ether structure can alter the conformation and flexibility of the macrocycle. This, in turn, affects the preorganization of the ligand for cation binding. A well-preorganized host molecule does not need to undergo significant conformational changes to accommodate a guest ion, which is energetically favorable. wikipedia.org

Cation Binding Affinity and Selectivity Patterns of Silacrown Ethers

The ability of a silacrown ether to selectively bind certain cations over others is a key feature of its ionophore character. This selectivity is determined by a combination of factors, including the size of the silacrown's cavity, the ionic radius of the cation, the charge density of the cation, and the conformational flexibility of the macrocycle. wikipedia.orgbritannica.com

The "size-fit" concept is a fundamental principle in crown ether chemistry, where the most stable complex is formed when the cation's diameter closely matches the cavity size of the macrocycle. britannica.comnih.gov For 1,1-dimethylsila-11-crown-4, with its relatively small 11-membered ring, it is expected to show a preference for small cations.

Silacrown ethers, like their traditional crown ether counterparts, exhibit a strong affinity for alkali metal ions. nih.gov The selectivity among alkali metals is primarily dictated by the compatibility between the ionic radius of the metal cation and the cavity size of the silacrown. It is anticipated that this compound, with its constrained cavity, would exhibit a high selectivity for the lithium ion (Li⁺), which has the smallest ionic radius among the alkali metals.

The efficiency of ion transport across a membrane is another critical aspect of ionophore performance. This process is influenced not only by the stability of the complex but also by the kinetics of complexation and decomplexation. A complex that is too stable will hinder the release of the ion on the other side of the membrane, thus reducing transport efficiency.

Table 1: Ionic Radii of Alkali Metals

CationIonic Radius (Å)
Li⁺0.76
Na⁺1.02
K⁺1.38
Rb⁺1.52
Cs⁺1.67

This interactive table allows for sorting by cation and ionic radius.

The coordination of transition and heavy metal ions by silacrown ethers is also of significant interest. While the interaction with alkali and alkaline earth metals is predominantly electrostatic, the coordination with transition metals can involve a greater degree of covalent character. The nitrogen and sulfur-containing analogs of crown ethers, known as azacrowns and thiacrowns respectively, often show enhanced selectivity for transition and heavy metal ions due to the "soft" nature of these donor atoms. researchgate.net

For oxa-silacrowns like this compound, the "hard" oxygen donor atoms will preferentially coordinate with "hard" metal ions. However, the flexible nature of the macrocycle may allow for conformations that can accommodate a variety of metal ions. researchgate.net The incorporation of crown ethers into the ligands of transition metal complexes can create catalysts with tunable reactivity, where the binding of a secondary cation to the crown ether moiety can influence the catalytic activity of the primary metal center. rsc.org

Studies on azathiacrown ethers have shown selectivity patterns such as Pb(II) > Zn(II) > Cd(II) or Pb(II) > Cd(II) > Zn(II) depending on the ring size. researchgate.net While direct data for this compound is not available, these findings suggest that the coordination chemistry with transition and heavy metals is complex and dependent on the specific architecture of the macrocycle.

Macrocyclic Effect in Silacrown Coordination Complexes

The macrocyclic effect describes the enhanced stability of a complex formed with a macrocyclic ligand compared to a complex formed with an analogous acyclic (open-chain) ligand with the same number and type of donor atoms. wikipedia.orglibretexts.org This effect is a combination of enthalpic and entropic contributions.

From an entropic perspective, when a multidentate acyclic ligand binds to a metal ion, multiple solvent molecules are displaced, leading to an increase in entropy. A macrocyclic ligand is already a single entity, so the change in the number of free molecules upon complexation is even more favorable, resulting in a greater positive entropy change. libretexts.org

Stereochemical Aspects of Silacrown-Metal Ion Complexation

The three-dimensional arrangement of atoms in a silacrown-metal ion complex is a critical aspect of its chemistry. The coordination of a metal ion within the silacrown cavity can lead to specific stereoisomers. ntu.edu.sg The shape of the resulting complex is determined by the coordination number of the metal ion and the arrangement of the donor atoms of the silacrown ligand. ntu.edu.sglibretexts.org

For instance, a six-coordinate metal ion will typically adopt an octahedral geometry, while a four-coordinate ion can be either tetrahedral or square planar. ntu.edu.sg The conformation of the this compound ring will adapt to accommodate the preferred coordination geometry of the metal ion.

When multiple bidentate or multidentate ligands are coordinated to a metal center, different spatial arrangements, or stereoisomers, can arise. csbsju.edu In the case of a silacrown ether, the macrocycle itself acts as a multidentate ligand. The way the ring wraps around the metal ion can lead to chiral structures, resulting in enantiomers (non-superimposable mirror images). csbsju.edu The specific stereochemistry of the complex can influence its reactivity and recognition properties. While detailed structural studies on complexes of this compound are not widely reported, the principles of coordination chemistry suggest that its complexes will exhibit well-defined three-dimensional structures.

Supramolecular Assemblies and Advanced Materials Based on Silacrown Ethers

Design and Preparation of Silacrown Ether-Based Intercalation Materials

Intercalation chemistry offers a powerful method for creating novel hybrid materials by inserting guest molecules into the layered structures of host materials. Silacrown ethers, including 1,1-DIMETHYLSILA-11-CROWN-4, have been successfully employed as guest species in the design of these advanced materials. dntb.gov.uapsu.edu

The intercalation of silacrown ethers into layered silicates, such as montmorillonite, has been a subject of significant research. dntb.gov.uascispace.com These natural clay minerals possess a lamellar structure with interlayer spaces that can accommodate guest molecules. scispace.com The process typically involves the exchange of the native inorganic cations within the clay galleries with the silacrown ether, which can complex with these cations. dntb.gov.uaacs.org

The resulting silacrown-clay hybrid composites exhibit modified properties compared to the pristine clay. ntu.edu.twresearchgate.net For instance, the introduction of the organic silacrown moiety can alter the interlayer spacing and the surface properties of the clay, rendering it more organophilic. scispace.com This modification is crucial for improving the dispersion of the clay within polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. ntu.edu.twresearchgate.net

Research has shown that the stability and arrangement of the silacrown ether within the clay's interlayer space are influenced by factors such as the size of the silacrown cavity, the nature of the interlayer cation, and the charge density of the silicate (B1173343) layers. dntb.gov.ua Techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are instrumental in characterizing the structure of these intercalation compounds, confirming the presence and orientation of the silacrown within the host lattice. dntb.gov.ua

Table 1: Characterization of Silacrown-Clay Hybrid Composites

Characterization TechniqueInformation ObtainedReference
X-ray Diffraction (XRD)Determines the change in interlayer spacing upon intercalation, confirming the insertion of the silacrown ether. dntb.gov.ua
Fourier-Transform Infrared Spectroscopy (FTIR)Provides evidence of the presence of the silacrown's functional groups within the clay structure. dntb.gov.ua

Integration of Silacrown Ethers into Polymeric Matrices

The incorporation of silacrown ethers into polymeric matrices is a key strategy for developing functional materials, particularly for applications in separation science and sensor technology. koreascience.krntu.edu.tw

Polyvinyl chloride (PVC) is a widely used polymer for the fabrication of ion-selective electrodes (ISEs) and other sensor membranes due to its chemical resistance and processability. koreascience.krjm.comscielo.org.mxresearchgate.net Silacrown ethers like this compound can be physically entrapped or chemically bonded within a PVC matrix to act as the ionophore—the active component responsible for selective ion recognition. koreascience.kr

In these PVC membrane applications, the silacrown ether's cavity size and the nature of the silicon substituents play a crucial role in determining the selectivity and sensitivity of the resulting sensor towards specific cations. koreascience.kr The silacrown-based ionophore selectively binds with the target ion, leading to a measurable change in the membrane potential, which forms the basis of the sensor's response. koreascience.kr The lipophilicity of the silacrown ether ensures its retention within the PVC membrane, preventing leaching and ensuring the long-term stability and performance of the sensor. scielo.org.mx

The performance of these PVC membranes can be further optimized by the addition of plasticizers and lipophilic salts, which enhance the membrane's fluidity and ionic conductivity. scielo.org.mx

Carbosilane dendrimers are highly branched, tree-like macromolecules with a silicon-carbon backbone. marquette.edusemanticscholar.org Their well-defined structure, multivalency, and tunable periphery make them ideal scaffolds for the attachment of functional units, such as silacrown ethers. marquette.eduresearchgate.net

The synthesis of carbosilane dendrimers end-grafted with this compound has been reported. researchgate.net This is typically achieved through hydrosilylation, a reaction that attaches the vinyl-functionalized silacrown ether to the periphery of the carbosilane dendrimer. researchgate.net The resulting conjugates combine the molecular recognition capabilities of the silacrown units with the unique properties of the dendritic architecture.

These dendrimer-silacrown conjugates have shown potential as sophisticated ionophores for chemical sensors. researchgate.net The high density of recognition sites on the dendrimer periphery can lead to enhanced sensitivity and selectivity for target cations. researchgate.net Furthermore, the dendritic structure can influence the solubility and processing characteristics of the material. marquette.edu

Table 2: Synthesis of this compound End-Grafted Carbosilane Dendrimers

ReactantsReaction TypeProductReference
Vinyl-functionalized this compound and Carbosilane dendrimer with Si-H terminal groupsHydrosilylationCarbosilane dendrimer with this compound peripheral units researchgate.net

Silacrown Ethers in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Phase-transfer catalysts work by transporting one of the reactants, typically an anion, across the phase boundary into the other phase where the reaction can proceed. wikipedia.org

Silacrown ethers, including this compound, have demonstrated effectiveness as phase-transfer catalysts. koreascience.krresearchgate.netgoogle.com Their mechanism of action involves the complexation of the cation (e.g., K⁺, Na⁺) of an inorganic salt in the aqueous phase by the silacrown ether. This complexation renders the cation more lipophilic, allowing it and its associated anion to be transferred into the organic phase. google.com Once in the organic phase, the "naked" anion exhibits enhanced reactivity. koreascience.kr

The catalytic efficiency of a silacrown ether in a PTC system is dependent on the match between the cation size and the silacrown's cavity size. researchgate.net For instance, this compound shows a particular affinity for smaller alkali metal cations like Li⁺. koreascience.kr These catalysts have been successfully used in various nucleophilic substitution reactions. researchgate.netgoogle.com

Ion Transport Phenomena Mediated by Silacrown Macrocycles

The ability of silacrown ethers to selectively bind and transport cations across membranes is a fundamental property that underpins many of their applications. koreascience.krdntb.gov.uantu.edu.twresearchgate.net This ion transport is a form of mediated transport, where the silacrown acts as a carrier or forms a channel to facilitate the movement of ions through a hydrophobic barrier, such as a lipid bilayer or a synthetic polymer membrane. nih.govfrontiersin.orgnih.gov

The process begins with the complexation of a cation at one interface of the membrane. The size of the silacrown's polyether ring is a primary determinant of its ion selectivity. researchgate.net The resulting lipophilic complex can then diffuse across the membrane to the other interface, where the cation is released. The efficiency of this transport is influenced by several factors, including the binding and dissociation kinetics of the ion-silacrown complex, the lipophilicity of the silacrown, and the properties of the membrane itself. nih.gov

In the context of this compound, its smaller cavity size suggests a preference for smaller cations. koreascience.kr The study of ion transport mediated by silacrowns is crucial for understanding the mechanisms of ion-selective electrodes, developing new drug delivery systems, and mimicking the function of biological ion channels. researchgate.netfrontiersin.orgnih.gov

Advanced Applications and Biological Interactions of Silacrown Ethers

Development of Potentiometric Sensors and Ion-Selective Electrodes

The general class of silacrown ethers, which are macrocyclic polyethers containing a silicon heteroatom, have been investigated as ionophores in potentiometric sensors and ion-selective electrodes (ISEs) due to their ability to complex with alkali-metal ions. nih.govresearchgate.net These compounds are often incorporated into PVC membranes or sol-gel matrices to create sensors with good stability and electroanalytical performance for detecting ions like Li+, Na+, and K+. nih.govresearchgate.net

However, specific research detailing the development and performance of potentiometric sensors or ion-selective electrodes using 1,1-dimethylsila-11-crown-4 as the ionophore is not extensively documented in available literature. Studies tend to focus on other analogues, such as dimethylsila-14-crown-5 (B1584946) (DMS14C5) and dimethylsila-17-crown-6 (DMS17C6). researchgate.net

A related compound, 1-methyl-1-vinylsila-11-crown-4 , has been synthesized and proposed for attachment to carbosilane dendrimers. researchgate.net These functionalized dendrimers form complexes with alkali ions and have been suggested as potential ionophores for chemical sensors, though detailed performance data for such an electrode is not provided. researchgate.net

Data Table: Performance of Ion-Selective Electrodes Based on Silacrown Ethers No specific performance data for ion-selective electrodes based on this compound is available in the reviewed literature. For context, performance characteristics of electrodes using other silacrown ethers are often presented with metrics such as:

Nernstian Slope (mV/decade): Indicates the electrode's response to changes in ion concentration.

Working Concentration Range (M): The range of ion concentrations the electrode can reliably measure.

Selectivity Coefficients (log Kpot): A measure of the electrode's preference for the target ion over interfering ions.

Response Time (s): How quickly the electrode reaches a stable potential.

Exploration of Silacrown Ethers in Biosensing Architectures

Biosensing involves the use of a biological recognition element coupled to a transducer to detect an analyte. nih.govnih.gov The concept of nanoarchitectonics, which involves engineering functional materials from nanoscale units, is relevant to the development of advanced sensors. nih.gov This can include immobilizing ionophores like silacrown ethers onto materials such as clays (B1170129) or polymers to create sensitive and selective biosensing platforms. nih.govwikipedia.org

There is no specific information available in the scientific literature regarding the exploration or application of This compound within biosensing architectures. Research in this area has mentioned the use of other silacrown ethers, such as dimethylsila-14-crown-5 and dimethylsila-17-crown-6, intercalated into clay materials for use in potentiometric sensors. nih.gov Additionally, the potential use of dendrimers functionalized with 1-methyl-1-vinylsila-11-crown-4 as ionophores for chemical sensors could be considered a step towards creating a biosensing architecture, but this has not been explicitly developed or tested. researchgate.net

Investigation of Ion Transport Modulation in Biological Systems

Crown ethers and their silicon-containing analogues, silacrown ethers, are known for their ionophoric properties, meaning they can facilitate the transport of ions across biological membranes. wikipedia.orgresearchgate.net This ability has led to investigations into their potential as modifiers of ion transport in biological systems. nih.gov

Despite the general interest in this class of compounds, there are no specific studies in the available literature that investigate the ion transport modulation properties of This compound . Research into the biological effects of silacrown ethers has tended to focus on larger ring structures that are analogues of well-known potassium ionophores like 18-crown-6 (B118740). nih.gov

The HL-1 cell line is a valuable tool in cardiovascular research as it is a cardiac muscle cell line that can be serially passaged while retaining the phenotypic characteristics of adult cardiomyocytes, including the ability to contract spontaneously. sigmaaldrich.comresearchgate.net These cells possess a full range of cardiac ion channels, making them a suitable model for studying the effects of ionophores. researchgate.netnih.gov

While there have been studies on the effects of certain silacrown ethers on HL-1 cells, these have not involved This compound . For instance, research has shown that larger ring compounds like dicyclohexano-18-crown-6 (B99776) and its silacrown equivalent, dimethylsila-17-cyclohexanocrown-6, can inhibit spontaneous calcium transients in HL-1 cells. nih.govbiorxiv.org This effect is thought to be related to their ability to modulate membrane potential. nih.gov No similar data exists for this compound.

Cellular depolarization and the resulting transient changes in intracellular calcium ([Ca2+]i) are fundamental processes in excitable cells like cardiomyocytes. nih.gov Ionophores can influence these processes by altering ion gradients across the cell membrane. For example, a K+ selective ionophore could hyperpolarize a cell, making it less likely to fire an action potential and thus reducing spontaneous calcium transients. nih.gov

There is no available research that specifically examines the effects of This compound on cellular depolarization or calcium transients in any cell type. The aforementioned studies on larger silacrown ethers in HL-1 cells suggest that these compounds can suppress action potential firing and inhibit Ca2+ transients, but these findings cannot be directly extrapolated to the smaller-ringed this compound. nih.govbiorxiv.org

Theoretical and Computational Investigations of Silacrown Ether Chemistry

Molecular Modeling of Silacrown Ether-Cation Interactions

Molecular modeling has become an indispensable tool for elucidating the complex interactions between silacrown ethers and various cations. These computational techniques allow researchers to visualize and analyze the binding geometries and energetic relationships that govern host-guest complex formation.

Studies using methods like molecular mechanics (MM) and density functional theory (DFT) have provided significant insights. mdpi.comosti.gov When a silacrown ether binds a cation, the flexible macrocycle adapts its conformation to optimize coordination with the metal ion. This interaction is primarily driven by ion-dipole forces between the positively charged cation and the lone pairs of the electronegative oxygen atoms within the ether ring. researchgate.net

For instance, in complexes with small alkali metals like lithium, the silacrown ligand can become significantly twisted to accommodate the cation. mdpi.com The resulting coordination polyhedron can be complex, such as a distorted trigonal bipyramid, where the cation is bound by multiple oxygen atoms from the crown ether ring. mdpi.com The bond lengths between the cation and the oxygen atoms can vary, indicating different degrees of interaction. In one study of a mismatched lithium complex with a disila-crown ether, Li–O bond lengths ranged from 194.9(5) pm to 224.8(5) pm. mdpi.com

Molecular modeling can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps often show the bound cation "hidden" within the complex, surrounded by the non-polar, lipophilic exterior of the macrocycle's hydrocarbon and silyl (B83357) groups. mdpi.com This encapsulation is fundamental to the ionophoric behavior of these molecules, enabling them to transport ions across non-polar membranes. nih.gov Computational models have demonstrated a linear relationship between the ligand strain energies calculated by molecular mechanics and the efficiency of cation extraction, highlighting the predictive power of these methods. osti.gov

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and bonding within silacrown ethers and their cation complexes. mdpi.comrsc.orgyoutube.comyoutube.comresearchgate.net These methods allow for the analysis of molecular orbitals, charge distribution, and the nature of the chemical bonds that define the molecule's reactivity.

A key area of investigation is the nature of the silicon-oxygen (Si-O) bond within the macrocycle. Unlike a typical carbon-oxygen (C-O) bond, the Si-O bond in siloxanes has unique electronic properties, sometimes described as having partial (p–d)π hyperconjugation character. researchgate.net DFT calculations help to reinforce and quantify these special properties. researchgate.net This unique electronic structure influences the basicity of the oxygen atoms and their ability to interact with guest cations.

The complexation of a cation significantly perturbs the electronic structure of the silacrown ether. This effect is observable through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and can be explained by quantum chemical calculations. For example, upon complexation with an ammonium (B1175870) cation, a characteristic downfield shift is observed in the 29Si NMR spectrum, indicating a change in the electronic environment around the silicon atom. mdpi.com

Furthermore, quantum chemical methods are used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.netsioc-journal.cn The distribution of these orbitals reveals the most active sites within the molecule for chemical interactions. researchgate.net DFT calculations using various functionals, such as B3LYP, are routinely employed to compute molecular structures and investigate the electronic properties of these complex systems. researchgate.netaps.org

Simulation of Conformational Preferences and Dynamics

Silacrown ethers are flexible molecules that can exist in various spatial arrangements, or conformations. Computational simulations are critical for identifying the most stable conformations and understanding the dynamics of their interconversion. nih.govschrodinger.com

Molecular mechanics (MM) calculations and dynamic NMR spectroscopy are powerful tools for this purpose. mdpi.com For example, studies on disila-crown ethers have shown that the conformation of the methyl groups on the silicon atoms changes upon cation complexation. mdpi.com In the free ligand, the methyl groups may adopt a staggered conformation, but they often shift to a more eclipsed conformation within the metal complex to optimize binding. mdpi.com This conformational change is driven by the electrostatic attraction between the cation and the oxygen atoms. mdpi.com

The substitution of carbon with silicon has a profound effect on conformational preferences. Silyl ethers exhibit different behaviors compared to their alkyl ether counterparts, a phenomenon that can be explored through computational analysis. libretexts.org Factors influencing these preferences include 1,3-repulsive steric interactions and attractive steric interactions, which are modeled effectively with force fields like MM3. acs.org

In some cases, multiple conformations can coexist in equilibrium. Variable-temperature NMR studies, complemented by DFT calculations, can unravel these dynamic processes. mdpi.com For the 1,1-dimethylsila-11-crown-4 molecule, its 11-membered ring provides significant conformational flexibility, allowing it to adapt to different guest ions. Computational methods can predict the energy barriers for rotation around specific bonds and the relative stability of different conformers, which may differ by only a few kcal/mol. ethz.ch

Table 1: Illustrative Conformational Data for a Disila-Crown Ether Complex. mdpi.com
ParameterDescriptionValue
Me Group ConformationConformation of methyl groups on Si atoms in the complexed state.Roughly eclipsed
C11–Si2–Si1–C13 Dihedral AngleTorsion angle describing the orientation of methyl groups.9.6(1)°
C12–Si2–Si1–C14 Dihedral AngleTorsion angle describing the orientation of methyl groups.8.9(1)°
Oxygen Atom ArrangementTypical conformation of coordinating oxygen atoms in silacrown complexes.Approximately planar

Prediction of Ion Selectivity and Binding Thermodynamics

A defining feature of crown ethers and their silicon-containing analogues is their ability to selectively bind specific cations. Computational chemistry plays a crucial role in predicting and rationalizing this selectivity, as well as in quantifying the thermodynamics of the binding process. miami.edumuk.ac.ir

Ion selectivity is largely governed by the "size-fit" concept, where a macrocycle shows the highest affinity for cations whose ionic radius best matches the size of its internal cavity. muk.ac.ir For example, 18-crown-6 (B118740) is known for its high affinity for potassium ions (K+). mdpi.com While silacrowns have one less atom in the ring compared to their direct carbon counterparts, the Si-O bond is significantly longer than a C-O or C-C bond, resulting in a similarly sized cavity. nih.gov Computational models can accurately predict these geometric parameters and thus forecast selectivity. researchgate.netosti.gov

The thermodynamics of complexation are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). beilstein-journals.org These parameters provide a complete picture of the binding event. Isothermal titration calorimetry (ITC) is an experimental technique that can directly measure the binding constant (Ka), from which ΔG is calculated, and the binding enthalpy (ΔH). beilstein-journals.org Computational methods, such as free energy perturbation and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can predict these thermodynamic values. biomoltech.comnih.govmdpi.com

Table 2: Example Thermodynamic Data for Crown Ether Complexation. beilstein-journals.org (Note: Data for an analogous ammonium/crown ether system, not this compound).
ComplexBinding Constant (Ka) [M-1]ΔG [kJ/mol]ΔH [kJ/mol]TΔS [kJ/mol]
Host A + Guest X14600-23.8-45.5-21.7
Host B + Guest X230-13.5-31.5-18.0
Host C + Guest Y5100-21.2-19.81.4

Q & A

Q. What are the established synthetic methodologies for 1,1-dimethylsila-11-crown-4, and how can purity be ensured during synthesis?

Answer: Synthesis typically involves siloxane cyclization reactions under controlled anhydrous conditions. Key steps include:

  • Precursor preparation : Use of dichlorodimethylsilane and diethylene glycol derivatives in stoichiometric ratios.
  • Cyclization : Catalyzed by bases like triethylamine to promote ring closure .
  • Purification : Column chromatography (silica gel) or recrystallization in non-polar solvents.
  • Characterization : NMR (¹H, ¹³C, ²⁹Si) and FT-IR to confirm ring structure and absence of linear byproducts. Purity is validated via HPLC with a refractive index detector .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • ²⁹Si NMR : Critical for confirming siloxane bonding; a single peak near 10-12 ppm indicates a symmetrical Si environment .
  • FT-IR : Si-O-Si stretching vibrations (~1050 cm⁻¹) and Si-CH₃ deformations (~1250 cm⁻¹) confirm structural integrity.
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion) and detects trace impurities .
    Data interpretation requires comparison with reference spectra and computational modeling (e.g., Gaussian for vibrational modes) .

Q. How should researchers conduct a literature review to identify gaps in studies on this compound?

Answer:

  • Database selection : Use SciFinder, Reaxys, and Web of Science with keywords like "silacrown ethers" and "coordination chemistry."
  • Gap identification : Focus on understudied areas (e.g., alkali metal binding selectivity, solvent effects on host-guest kinetics).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants of this compound with alkali metals?

Answer: Contradictions often arise from:

  • Methodological variability : Potentiometric vs. spectrophotometric titration (e.g., ionic strength adjustments).
  • Solvent effects : Compare data in anhydrous THF vs. aqueous-organic mixtures.
  • Statistical reconciliation : Apply ANOVA to assess significance of discrepancies .
    Recommend replicating experiments with controlled variables and reporting uncertainties via error bars .

Q. What experimental design principles optimize the study of host-guest kinetics in this compound systems?

Answer:

  • Variable control : Fix temperature (±0.1°C), counterion (e.g., ClO₄⁻), and solvent polarity.
  • Trial experiments : Use stopped-flow spectroscopy to determine feasible timescales for kinetic measurements.
  • Data collection : Triangulate UV-Vis, conductivity, and calorimetry data to validate binding mechanisms .
  • Error analysis : Quantify instrument precision (e.g., ±2% for UV-Vis) and include confidence intervals .

Q. How should researchers address unexpected results, such as anomalous fluorescence in this compound complexes?

Answer:

  • Hypothesis testing : Probe for impurities (e.g., trace lanthanides) via ICP-MS.
  • Alternative explanations : Consider solvent interactions (e.g., acetonitrile quenching) or excimer formation.
  • Methodological refinement : Repeat experiments under inert atmospheres (Argon) to exclude oxidation artifacts .
    Document all iterations in supplementary materials to enhance reproducibility .

Q. What strategies improve the reliability of computational models predicting this compound’s conformational flexibility?

Answer:

  • Software selection : Use DFT (B3LYP/6-311+G**) for energy minima and MD simulations (AMBER) for dynamic behavior.
  • Validation : Cross-check with X-ray crystallography or variable-temperature NMR.
  • Data transparency : Report RMSD values and include raw trajectory files in appendices .

Methodological Best Practices

Q. How can researchers effectively present complex data (e.g., binding isotherms) without overwhelming readers?

Answer:

  • Visual simplification : Use heatmaps for multi-metal selectivity data and avoid overcrowded graphs (max 3 curves per figure).
  • Appendix utilization : Place raw titration datasets and instrument parameters in supplementary files.
  • Annotation : Highlight statistically significant trends (p < 0.05) with asterisks .

Q. What ethical considerations are critical when publishing studies on this compound?

Answer:

  • Data integrity : Disclose all conflicts of interest (e.g., funding sources).
  • Reproducibility : Share synthetic protocols on repositories like Zenodo.
  • Citation ethics : Avoid "citation stuffing"; prioritize primary literature over reviews .

Data Management and Publication

Q. How should researchers structure a manuscript on this compound to meet journal guidelines?

Answer:

  • Abstract : Limit to 150 words; emphasize novelty (e.g., "first evidence of Hg²⁺ binding").
  • Graphical abstract : Include 1-2 chemical structures and a schematic of host-guest interaction.
  • Results section : Subdivide by technique (e.g., "NMR Titration Analysis") and align with research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.